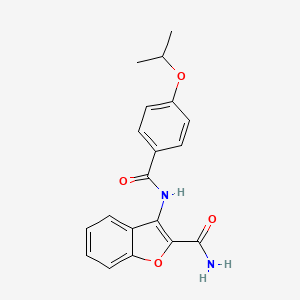

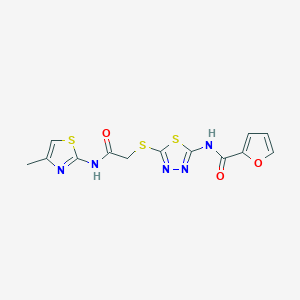

![molecular formula C15H17N3O3 B2581000 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 546116-57-8](/img/structure/B2581000.png)

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile

説明

The compound “3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one” is similar to the one you’re asking about . It has a molecular formula of C24H24N2O7 .

Molecular Structure Analysis

The molecular structure of “3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one” has been analyzed and its average mass is 452.457 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one” include a molecular formula of C24H24N2O7 and an average mass of 452.457 Da .科学的研究の応用

Molecular Structure and Interactions

The derivatives of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile demonstrate significant anti-malarial activity, with their molecular structures contributing to the effectiveness. The specific orientations and conformations of the molecular components, like hydroxyl groups, benzyl groups, and methylene substituents, play a crucial role in enhancing activity. The crystal structures of some active derivatives highlight intricate intermolecular interactions, including hydrogen bonding and π-π interactions, which might be critical for their biological activity (Cunico et al., 2009).

Similar compounds adopt consistent molecular conformations but display different intermolecular interactions. For instance, some compounds are linked by hydrogen bonds forming a three-dimensional structure, while others lack these interactions. These differences can influence the biological properties and potential applications of these compounds (Mahesha et al., 2019).

Antibacterial and Enzyme Inhibition

Certain piperazine derivatives have shown potent antibacterial efficacy and biofilm inhibition activities, with one compound exhibiting significant inhibitory activities against MurB enzyme, a target in bacterial cell wall synthesis. This highlights the potential of these compounds as antibacterial agents and biofilm inhibitors (Mekky & Sanad, 2020).

Organotin(IV) derivatives of similar compounds have demonstrated significant antibacterial, antifungal, and cytotoxic activities against ovarian cancer cells. The characterizations of these compounds, including their crystal structures and intermolecular interactions, provide insights into their potential as therapeutic agents (Shaheen et al., 2018).

Antidepressant and Antipsychotic Effects

Some derivatives have been explored for antidepressant effects, with particular compounds showing promising results in terms of 5-HT(1A) receptor affinity and serotonin reuptake inhibition. These findings indicate the potential therapeutic use of these compounds in treating depression (Silanes et al., 2004).

A n-piperonyl analogue of clozapine, an atypical antipsychotic, has been structurally characterized, suggesting potential applications in treating psychiatric disorders. The crystal structure elucidates the spatial arrangement of the molecular components, which may be critical to its pharmacological properties (Capuano et al., 2000).

作用機序

Target of Action

The primary target of the compound 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile is the enzyme Nitric Oxide Synthase, inducible (iNOS) in humans . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

This compound interacts with its target, iNOS, by forming direct interactions with the active-site cysteine residues . This interaction is competitive against aldehyde binding .

Biochemical Pathways

The interaction of this compound with iNOS affects the nitric oxide synthesis pathway . Nitric oxide is a critical regulator of various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the compound’s action can have downstream effects on these processes.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of iNOS. By inhibiting this enzyme, the compound can potentially modulate the levels of nitric oxide in the body, impacting various physiological processes where nitric oxide plays a role .

Safety and Hazards

特性

IUPAC Name |

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c16-4-3-15(19)18-7-5-17(6-8-18)10-12-1-2-13-14(9-12)21-11-20-13/h1-2,9H,3,5-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCNRXBJGNMEIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327604 | |

| Record name | 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195022 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

546116-57-8 | |

| Record name | 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

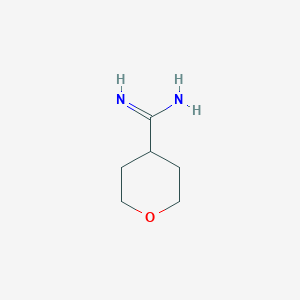

![methyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2580917.png)

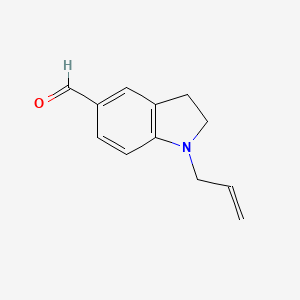

![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide](/img/structure/B2580924.png)

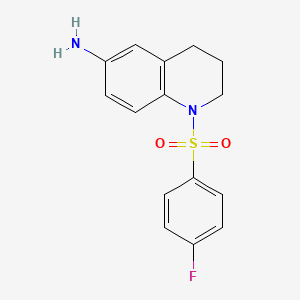

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2580925.png)

![2,4-Dimethyl-5-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2580927.png)

![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B2580928.png)

![3-[(2-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2580937.png)

![methyl (13Z)-13-[(2-hydroxy-5-nitrophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B2580940.png)